![molecular formula C8H6BrN3O2 B12942240 2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)
2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 6-position of the imidazo[4,5-c]pyridine core. The imidazo[4,5-c]pyridine scaffold is known for its wide range of biological activities and is often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylpyridine with formamide and a suitable oxidizing agent to form the imidazo[4,5-c]pyridine core. The carboxylic acid group can be introduced through subsequent functionalization steps, such as oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions may involve the use of bases or catalysts to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Coupling Reactions: Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while coupling reactions can produce amides or esters.
Scientific Research Applications
2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. Its imidazo[4,5-c]pyridine core is known for its biological activity, making it a valuable scaffold for drug development.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors. It can serve as a probe to investigate the mechanism of action of various biological processes.
Chemical Biology: The compound is employed in chemical biology to design and synthesize small molecules that can modulate biological pathways. It is used to develop chemical tools for studying cellular functions.
Material Science: The unique structural properties of the compound make it useful in material science for the development of functional materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and carboxylic acid group can participate in binding interactions with target proteins, influencing their activity. The imidazo[4,5-c]pyridine core can also engage in π-π stacking interactions or hydrogen bonding, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound is structurally similar but has a different substitution pattern on the imidazo[4,5-b]pyridine core.
4-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid: Lacks the bromine atom at the 2-position, which may affect its reactivity and biological activity.
2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid: Similar structure but without the methyl group at the 4-position.
Uniqueness
2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group provides opportunities for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-3-6-4(11-8(9)12-6)2-5(10-3)7(13)14/h2H,1H3,(H,11,12)(H,13,14) |
InChI Key |
CWBFFXKADPNBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)O)NC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


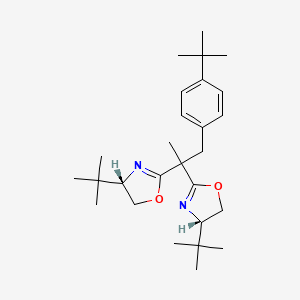
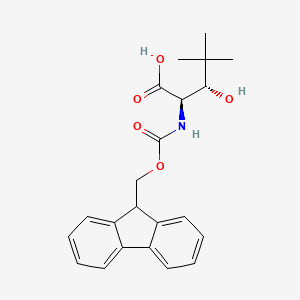
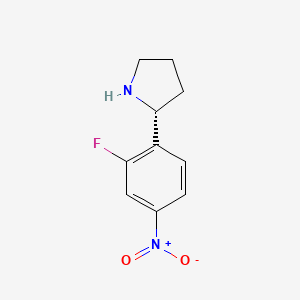
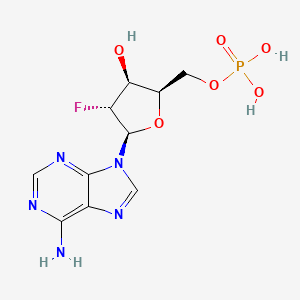

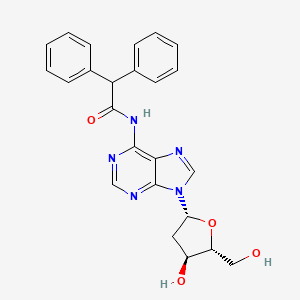
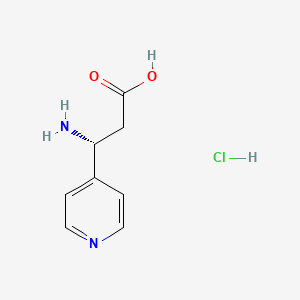
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)
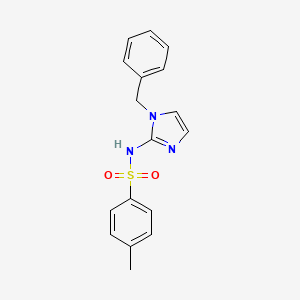

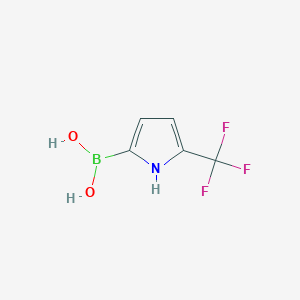
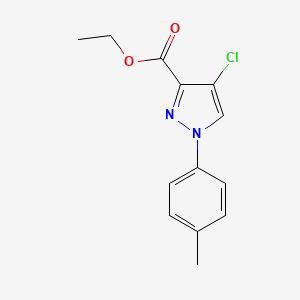

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
